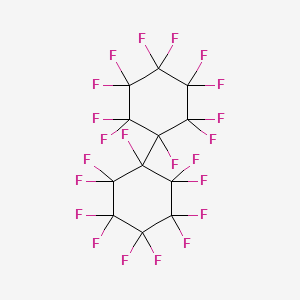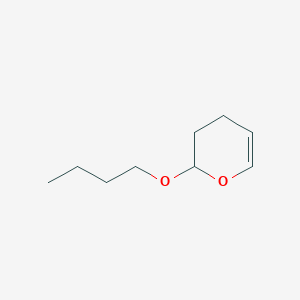
2-Butoxy-3,4-dihydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-3,4-dihydropyran is an organic compound with the molecular formula C₉H₁₆O₂ It is a derivative of 3,4-dihydropyran, where a butoxy group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-3,4-dihydropyran can be synthesized through a convenient one-pot three-component reaction in water. This method involves the reaction of n-butyl vinyl ether, acrolein, and a suitable catalyst. The reaction is typically carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts to facilitate the reaction. The process is designed to be efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3,4-dihydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiophenol, indole, and 1,3-cyclohexanedione can react with this compound under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyran derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-3,4-dihydropyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-butoxy-3,4-dihydropyran involves its electrophilic properties, which allow it to participate in various chemical reactions. The compound can form intermediates that facilitate the formation of new chemical bonds. For example, in the presence of a catalyst, it can undergo ring-opening reactions to form valuable aliphatic or heterocyclic compounds .
Comparison with Similar Compounds
2-Butoxy-3,4-dihydropyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler derivative without the butoxy group.
2-Methoxy-3,4-dihydropyran: A similar compound with a methoxy group instead of a butoxy group.
2-Ethoxy-3,4-dihydropyran: Another derivative with an ethoxy group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
332-19-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-butoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
ZGTXCSJAGJKXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



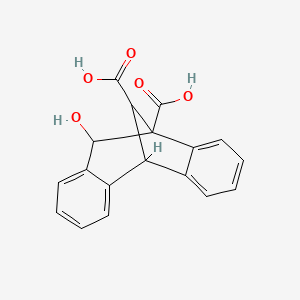
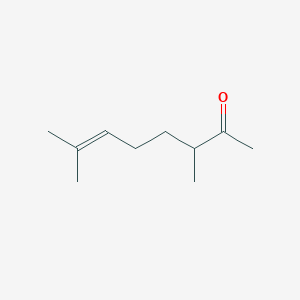
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


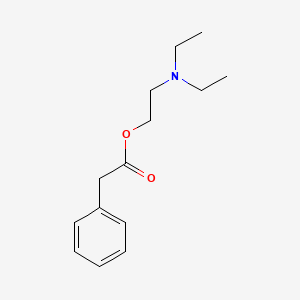
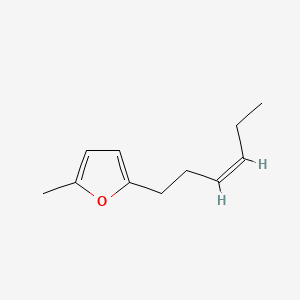
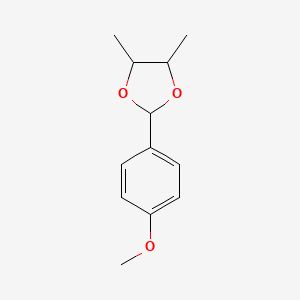
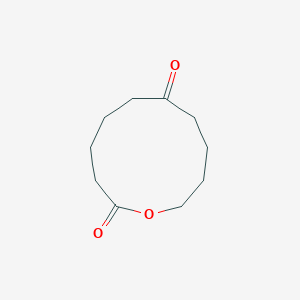
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
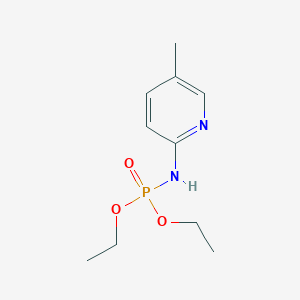
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
